molecular formula C13H12FNO4S B066003 Ethyl 1-(2-fluorophenyl)sulfonylpyrrole-2-carboxylate CAS No. 180905-85-5

Ethyl 1-(2-fluorophenyl)sulfonylpyrrole-2-carboxylate

Cat. No. B066003
M. Wt: 297.3 g/mol
InChI Key: YMKJWDSOMTUNAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-(2-fluorophenyl)sulfonylpyrrole-2-carboxylate, also known as EFPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of pyrrole derivatives and has been found to exhibit various biological activities.

Mechanism Of Action

The mechanism of action of Ethyl 1-(2-fluorophenyl)sulfonylpyrrole-2-carboxylate is not fully understood. However, it has been suggested that Ethyl 1-(2-fluorophenyl)sulfonylpyrrole-2-carboxylate may exert its biological activities by inhibiting the activity of certain enzymes or proteins. For example, Ethyl 1-(2-fluorophenyl)sulfonylpyrrole-2-carboxylate has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to play a role in inflammation. Ethyl 1-(2-fluorophenyl)sulfonylpyrrole-2-carboxylate has also been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.

Biochemical And Physiological Effects

Ethyl 1-(2-fluorophenyl)sulfonylpyrrole-2-carboxylate has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Ethyl 1-(2-fluorophenyl)sulfonylpyrrole-2-carboxylate has also been found to induce apoptosis, a process of programmed cell death, in cancer cells. Moreover, Ethyl 1-(2-fluorophenyl)sulfonylpyrrole-2-carboxylate has been found to inhibit the proliferation and migration of cancer cells.

Advantages And Limitations For Lab Experiments

Ethyl 1-(2-fluorophenyl)sulfonylpyrrole-2-carboxylate has several advantages for lab experiments. It is easy to synthesize and has a high yield. Moreover, Ethyl 1-(2-fluorophenyl)sulfonylpyrrole-2-carboxylate exhibits potent biological activities at low concentrations, making it an ideal candidate for drug discovery and development. However, Ethyl 1-(2-fluorophenyl)sulfonylpyrrole-2-carboxylate also has some limitations. It is relatively unstable and can degrade over time, which may affect its biological activities. Moreover, Ethyl 1-(2-fluorophenyl)sulfonylpyrrole-2-carboxylate may exhibit cytotoxicity at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on Ethyl 1-(2-fluorophenyl)sulfonylpyrrole-2-carboxylate. One direction is to investigate the structure-activity relationship of Ethyl 1-(2-fluorophenyl)sulfonylpyrrole-2-carboxylate and its analogs to identify more potent compounds with improved biological activities. Another direction is to investigate the in vivo efficacy and safety of Ethyl 1-(2-fluorophenyl)sulfonylpyrrole-2-carboxylate in animal models. Moreover, Ethyl 1-(2-fluorophenyl)sulfonylpyrrole-2-carboxylate can be used as a lead compound for the development of new drugs for the treatment of cancer and viral infections. Finally, Ethyl 1-(2-fluorophenyl)sulfonylpyrrole-2-carboxylate can be used as a tool compound to study the role of COX-2 and topoisomerase II in various biological processes.

Synthesis Methods

Ethyl 1-(2-fluorophenyl)sulfonylpyrrole-2-carboxylate can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2-fluorobenzaldehyde with ethyl cyanoacetate in the presence of sodium ethoxide to obtain ethyl 2-(2-fluorophenyl)acrylonitrile. This intermediate is further reacted with sulfonyl chloride in the presence of triethylamine to obtain Ethyl 1-(2-fluorophenyl)sulfonylpyrrole-2-carboxylate.

Scientific Research Applications

Ethyl 1-(2-fluorophenyl)sulfonylpyrrole-2-carboxylate has been extensively studied for its potential applications in drug discovery and development. It has been found to exhibit antitumor, anti-inflammatory, and antiviral activities. Ethyl 1-(2-fluorophenyl)sulfonylpyrrole-2-carboxylate has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. Moreover, Ethyl 1-(2-fluorophenyl)sulfonylpyrrole-2-carboxylate has been found to inhibit the replication of HIV-1 virus in vitro.

properties

CAS RN

180905-85-5

Product Name

Ethyl 1-(2-fluorophenyl)sulfonylpyrrole-2-carboxylate

Molecular Formula

C13H12FNO4S

Molecular Weight

297.3 g/mol

IUPAC Name

ethyl 1-(2-fluorophenyl)sulfonylpyrrole-2-carboxylate

InChI

InChI=1S/C13H12FNO4S/c1-2-19-13(16)11-7-5-9-15(11)20(17,18)12-8-4-3-6-10(12)14/h3-9H,2H2,1H3

InChI Key

YMKJWDSOMTUNAD-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=CN1S(=O)(=O)C2=CC=CC=C2F

Canonical SMILES

CCOC(=O)C1=CC=CN1S(=O)(=O)C2=CC=CC=C2F

Other CAS RN

180905-85-5

synonyms

ethyl 1-(2-fluorophenyl)sulfonylpyrrole-2-carboxylate

Origin of Product

United States

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